3-methanesulfonamidonaphthalene-2-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

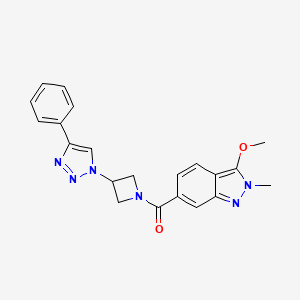

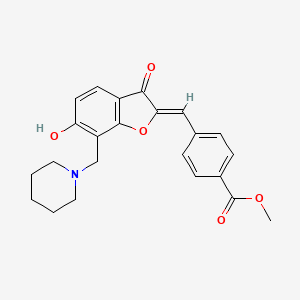

3-methanesulfonamidonaphthalene-2-carboxylic acid, also known by its IUPAC name 3-[(methylsulfonyl)amino]-2-naphthoic acid, is a chemical compound with the molecular formula C12H11NO4S . It has a molecular weight of 265.29 and is typically found in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO4S/c1-18(16,17)13-11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7,13H,1H3,(H,14,15) . This indicates the presence of a naphthalene ring with a carboxylic acid group at the 2-position and a methanesulfonamide group at the 3-position .科学的研究の応用

Electrosynthesis and Organic Transformations

Methanesulfonic acid has been utilized in the electrosynthesis of carbonyl compounds, demonstrating its role in commercial production applications. For example, the electrochemical generation of Ce(IV) in methanesulfonic acid facilitated the oxidation of naphthalene to 1,4-naphthoquinone, showcasing its utility in mediated electrosynthesis processes (Spotnitz et al., 1990). Similarly, the combination of manganese dioxide (MnO2) and methanesulfonic acid (CH3SO3H) has been used to promote the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation, further highlighting its significance in facilitating organic transformations (Liu et al., 2013).

Synthesis of Heterocyclic Compounds

Methanesulfonic acid and its derivatives have been employed in the synthesis of heterocyclic compounds, such as benzothiazoles and benzoxazoles. A notable method involves using methanesulfonic acid/SiO2 for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, offering simplicity and versatility in the generation of these compounds (Sharghi & Asemani, 2009).

Microbial Metabolism and Environmental Implications

The microbial metabolism of methanesulfonic acid is a subject of interest in environmental microbiology, with studies focusing on its biodegradation and role in sulfur cycling. Methanesulfonic acid is utilized by diverse aerobic bacteria as a source of sulfur, indicating its ecological significance and potential applications in bioremediation and understanding sulfur dynamics in natural systems (Kelly & Murrell, 1999).

Green Chemistry and Catalysis

Research has also explored the use of methanesulfonic acid and its derivatives in green chemistry applications, such as the "Greener" Friedel-Crafts acylations. This methodology uses methanesulfonic anhydride to promote the Friedel-Crafts acylation reaction, providing an environmentally friendly approach to synthesizing aryl ketones without the need for metallic or halogenated components (Wilkinson, 2011).

Material Science and Electrochemistry

In the field of material science and electrochemistry, methanesulfonic acid derivatives have been investigated for their potential in improving the interfacial stability of LiMn2O4 cathodes in lithium-ion batteries, particularly at elevated temperatures. This research illustrates the applicability of methanesulfonic acid derivatives in enhancing the performance and longevity of energy storage devices (Huang et al., 2018).

特性

IUPAC Name |

3-(methanesulfonamido)naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-18(16,17)13-11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7,13H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBRMWDSYIPKFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)

![[2-(3-Chlorophenoxy)phenyl]methanol](/img/structure/B2872634.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2872641.png)

![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)